2-(dimethylamino)-N-(4-formylphenyl)acetamide

Catalog No.
S13076750
CAS No.
650628-75-4
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(dimethylamino)-N-(4-formylphenyl)acetamide

CAS Number

650628-75-4

Product Name

2-(dimethylamino)-N-(4-formylphenyl)acetamide

IUPAC Name

2-(dimethylamino)-N-(4-formylphenyl)acetamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,15)

InChI Key

VMCGXTUZFUNDPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)C=O

2-(dimethylamino)-N-(4-formylphenyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethylamino group and a formylphenyl moiety attached to an acetamide backbone. This compound is part of a broader class of derivatives that exhibit significant biological activities, making them of interest in medicinal chemistry and drug development. The molecular formula of 2-(dimethylamino)-N-(4-formylphenyl)acetamide is C11H14N2OC_{11}H_{14}N_{2}O, and it has a molecular weight of approximately 194.24 g/mol.

The chemical reactivity of 2-(dimethylamino)-N-(4-formylphenyl)acetamide can involve several types of reactions:

  • Oxidation: The dimethylamino group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The acetamide functionality can be reduced to amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions, particularly at the aromatic ring, where the dimethylamino group may participate in electrophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

2-(dimethylamino)-N-(4-formylphenyl)acetamide has been studied for its potential biological activities, particularly in the context of cancer treatment. Research indicates that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer . The mechanism may involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The synthesis of 2-(dimethylamino)-N-(4-formylphenyl)acetamide typically involves the following steps:

  • Formation of the Acetamide: The reaction begins with the acylation of dimethylamine with 4-formylphenylacetate or a similar precursor.
  • Reaction Conditions: This process often requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
  • Purification: Following the reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Alternative synthetic routes may also utilize copper-catalyzed reactions or other methodologies that allow for selective functionalization at specific sites on the aromatic ring .

Due to its biological activity, 2-(dimethylamino)-N-(4-formylphenyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in designing new anticancer agents.
  • Research: In studies focusing on the mechanisms of action of cytotoxic agents and their interactions with biological macromolecules.

Interaction studies involving 2-(dimethylamino)-N-(4-formylphenyl)acetamide have shown that it can bind to specific targets within cells, potentially inhibiting enzymes involved in cancer cell proliferation. For instance, docking studies suggest that this compound may interact effectively with cyclin-dependent kinases, which play a crucial role in regulating the cell cycle .

Several compounds share structural similarities with 2-(dimethylamino)-N-(4-formylphenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
N-(4-Aminophenyl)-2-(dimethylamino)acetamideContains an amino group instead of formylAntiproliferative effects against cancers
2-Cyclohexyl-N-[4-(dimethylamino)phenyl]acetamideCyclohexyl substitution on acetamidePotential analgesic properties
2-(1H-Benzo[d]imidazol-2-ylthio)-N-acetamidesContains benzimidazole moietyBroad spectrum antimicrobial activity

The uniqueness of 2-(dimethylamino)-N-(4-formylphenyl)acetamide lies in its specific combination of functional groups that enhance its interaction with biological targets, particularly in cancer research contexts. Its structural features enable it to act effectively against specific pathways involved in tumor growth and proliferation.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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